molecular formula C10H8ClN3O2 B1526184 N'-(2-chloroacetyl)-4-cyanobenzohydrazide CAS No. 1257543-29-5

N'-(2-chloroacetyl)-4-cyanobenzohydrazide

Cat. No.: B1526184
CAS No.: 1257543-29-5
M. Wt: 237.64 g/mol
InChI Key: HNQYHWRVFPEPHF-UHFFFAOYSA-N
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Description

N'-(2-chloroacetyl)-4-cyanobenzohydrazide (C10H8ClN3O2) is a high-purity synthetic intermediate of significant interest in medicinal chemistry and organic synthesis . This compound integrates a 4-cyanobenzoyl group with a reactive 2-chloroacetyl hydrazide linker, a structural motif known to impart valuable biological and chemical properties . The chloroacetyl group serves as a versatile electrophilic handle, enabling facile nucleophilic substitution reactions for the construction of more complex heterocyclic systems, such as 1,3,4-oxadiazoles, azetidin-2-ones, and 1,3-thiazolidin-4-ones, which are privileged scaffolds in pharmaceutical development . This reagent is primarily valued for its role as a key building block in the synthesis of novel compounds with potential bioactivity. Researchers utilize it to develop new chemical entities for screening against various disease targets. Compounds featuring the benzohydrazide core have demonstrated a broad spectrum of pharmacological activities in research settings, including antimicrobial, antifungal, and anticancer effects . The presence of both the strong electron-withdrawing cyano group and the reactive chloroacetyl moiety on the benzohydrazide framework makes this compound a particularly versatile precursor for structure-activity relationship (SAR) studies and rational drug design . WARNING: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic or therapeutic use. Handle with care in a controlled laboratory environment following all appropriate safety protocols.

Properties

IUPAC Name

N'-(2-chloroacetyl)-4-cyanobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-5-9(15)13-14-10(16)8-3-1-7(6-12)2-4-8/h1-4H,5H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQYHWRVFPEPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-chloroacetyl)-4-cyanobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This hydrazide derivative has been studied for various pharmacological effects, including antibacterial and antifungal properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

Chemical Formula: C10_{10}H8_{8}ClN3_3O

Molecular Weight: 225.64 g/mol

The compound features a chloroacetyl group attached to a cyanobenzohydrazide moiety, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound was evaluated against:

  • Staphylococcus aureus (Gram-positive)
  • Bacillus subtilis (Gram-positive)
  • Pseudomonas aeruginosa (Gram-negative)
  • Escherichia coli (Gram-negative)

The results indicated that the compound exhibited moderate to good antibacterial activity, particularly against Gram-positive bacteria, while showing less effectiveness against Gram-negative strains .

Antifungal Activity

In addition to its antibacterial properties, this compound was tested for antifungal activity against several fungal species. However, the compound did not demonstrate significant antifungal effects in these studies, indicating a selective profile favoring bacterial targets over fungal organisms .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Further research is needed to elucidate the exact molecular interactions and pathways involved.

Case Study 1: Antibacterial Screening

A comprehensive screening study involved synthesizing various derivatives of cyanobenzohydrazides, including this compound. The study utilized standard agar diffusion methods to assess antibacterial activity. The findings revealed that modifications in the chemical structure significantly influenced the antibacterial potency of the compounds tested .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study, researchers examined how different substituents on the benzohydrazide core affected biological activity. It was found that the introduction of electron-withdrawing groups, such as chloro and cyano, enhanced antibacterial activity compared to unsubstituted analogs. This highlights the importance of chemical modifications in developing more potent derivatives .

Data Summary Table

Compound Target Organism Activity Level
This compoundStaphylococcus aureusModerate to Good
This compoundBacillus subtilisModerate
This compoundPseudomonas aeruginosaLow
This compoundEscherichia coliLow
This compoundFungal Species (various)Not Active

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N'-(2-chloroacetyl)-4-cyanobenzohydrazide and analogous hydrazide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Reference
This compound 4-cyanophenyl, 2-chloroacetyl C₁₀H₇ClN₃O₂ 236.63 g/mol Intermediate for antitumor heterocycles -
N'-(Dichloroacetyl)-4-nitrobenzohydrazide 4-nitrophenyl, 2,2-dichloroacetyl C₉H₇Cl₂N₃O₄ 292.08 g/mol Not reported; likely a synthetic intermediate
N'-(4-Chlorobenzoyl)-2-hydroxybenzohydrazide 4-chlorophenyl, 2-hydroxybenzoyl C₁₄H₁₀ClN₂O₂ 285.70 g/mol Potential antimicrobial/antitumor agent
N'-(2-Chloroacetyl)-2-cyanoacetohydrazide 2-cyanoacetyl, 2-chloroacetyl C₅H₅ClN₃O₂ 174.56 g/mol Precursor for pyrazole-based antitumor agents
N'-(4-cyanobenzylidene)-2-nitrobenzohydrazide 4-cyanobenzylidene, 2-nitrobenzoyl C₁₅H₁₀N₄O₃ 294.26 g/mol Unspecified; likely a chelating agent

Key Observations :

  • Electron-Withdrawing Groups: The 4-cyano group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions and cyclization reactions, similar to nitro groups in and .
  • Chloroacetyl vs.
  • Biological Activity: Compounds with pyrazole or thiazole moieties (e.g., ) show pronounced antitumor activity, suggesting that the target compound’s 4-cyanophenyl group could be optimized for similar applications .

Antitumor Activity and Structure-Activity Relationships (SAR)

demonstrates that hydrazide derivatives functionalized with pyrazole or thiophene rings exhibit inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, surpassing doxorubicin in potency . For example:

  • 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (derived from N'-(2-chloroacetyl)-2-cyanoacetohydrazide) showed IC₅₀ values of 1.2–2.8 μM across tested cell lines .
  • The 4-cyanophenyl group in the target compound may mimic the electron-deficient aromatic systems in , enabling π-π stacking interactions with biological targets like DNA topoisomerases or kinases.

Comparison with Inactive Derivatives :

  • Compounds lacking strong electron-withdrawing groups (e.g., 4-methyl or 4-ethoxy substituents) generally show reduced antitumor efficacy, emphasizing the importance of cyano/nitro groups in enhancing bioactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of N'-(2-chloroacetyl)-4-cyanobenzohydrazide typically involves the acylation of 4-cyanobenzohydrazide with 2-chloroacetyl chloride or a related chloroacetylating agent. The process generally follows these steps:

  • Starting Materials : 4-cyanobenzohydrazide and 2-chloroacetyl chloride.
  • Reaction Medium : Organic solvents such as dichloromethane, chloroform, or acetonitrile.
  • Catalysts/Base : A base such as triethylamine or pyridine is commonly used to neutralize the hydrochloric acid formed during the reaction.
  • Temperature : The reaction is typically carried out at low to moderate temperatures (0–25°C) to control reactivity and prevent side reactions.
  • Workup : The reaction mixture is quenched with water or aqueous base, followed by extraction and purification via recrystallization or chromatography.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Acylation of 4-cyanobenzohydrazide with 2-chloroacetyl chloride in dichloromethane, triethylamine as base, 0–5°C, stirring for 2–4 hours 85–92 High yield, mild conditions, minimal side products
Alternative solvent: Acetonitrile with pyridine, room temperature, 3 hours 80–88 Good yield, solvent choice affects purity
Use of phosphorus oxychloride for acylation after initial hydrazide formation, reflux overnight in dioxane 75–85 Longer reaction time, effective for scale-up

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of the 2-chloroacetyl chloride, forming the amide bond and releasing hydrochloric acid. The base scavenges the acid to drive the reaction forward. Control of temperature and stoichiometry is critical to avoid over-acylation or decomposition.

Comparative Analysis of Preparation Methods

Method Solvent Base Temperature Reaction Time Yield (%) Advantages Disadvantages
Dichloromethane + Triethylamine Dichloromethane Triethylamine 0–5°C 2–4 h 85–92 High yield, clean reaction Requires low temperature control
Acetonitrile + Pyridine Acetonitrile Pyridine Room temp 3 h 80–88 Easier temperature control Slightly lower yield
Phosphorus oxychloride method Dioxane None (POCl3 reagent) Reflux (~100°C) Overnight 75–85 Suitable for scale-up Longer reaction time, harsher conditions

Purification and Characterization

After synthesis, the crude product is typically purified by:

  • Recrystallization from solvents such as ethanol, ethyl acetate, or a mixture of petroleum ether and ethyl acetate.
  • Column chromatography on silica gel using gradient elution with solvents like hexane/ethyl acetate.

Characterization is confirmed by:

Research Findings and Notes

  • The chloroacetylation reaction is sensitive to moisture; anhydrous conditions improve yield and purity.
  • The presence of the 4-cyano group on the benzohydrazide influences reactivity by electron-withdrawing effects, enhancing nucleophilicity of the hydrazide nitrogen.
  • Alternative acylating agents such as 2-bromoacetyl chloride can be used to synthesize analogs with different halogen substituents, affecting biological activity.
  • The compound’s synthesis is often a key step in preparing derivatives for biological activity screening, especially in drug development contexts.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Starting material purity >98% Ensures high yield and clean reaction
Solvent choice Dichloromethane, Acetonitrile, Dioxane Affects reaction rate and product isolation
Base used Triethylamine, Pyridine Neutralizes HCl, drives reaction
Temperature 0–25°C (or reflux for POCl3) Controls reaction kinetics and side products
Reaction time 2–24 hours Longer times for harsher conditions
Yield 75–92% Dependent on conditions and purification

Q & A

Basic Synthesis Method

Q: What are the typical synthetic routes for preparing N'-(2-chloroacetyl)-4-cyanobenzohydrazide? A: The compound is synthesized via a two-step approach:

Hydrazide Formation : React 4-cyanobenzoic acid with hydrazine hydrate to form 4-cyanobenzohydrazide.

Chloroacetylation : Treat the hydrazide with 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions .
Key Considerations : Monitor reaction completion via TLC (silica gel, ethyl acetate/hexane 3:7). Yield optimization (~60–75%) requires strict temperature control and stoichiometric excess of 2-chloroacetyl chloride (1.2–1.5 eq) .

Purification and Characterization

Q: What purification methods are recommended for isolating high-purity this compound? A:

  • Recrystallization : Use methanol or ethanol as solvents. Dissolve the crude product at 60°C, filter hot, and cool slowly to 4°C for crystal formation .
  • Column Chromatography : For impurities with similar polarity, employ silica gel columns with a gradient of ethyl acetate (10–30%) in hexane .
    Characterization :
    • NMR : Confirm the presence of the chloroacetyl (–CO–CH2–Cl) and cyano (–C≡N) groups via 1^1H (δ 4.2–4.4 ppm, –CH2–Cl) and 13^{13}C NMR (δ 115–120 ppm, –CN) .
    • Mass Spectrometry : ESI-MS ([M+H]+^+ expected m/z ~264) verifies molecular weight .

Analytical Techniques for Stability Assessment

Q: How can researchers evaluate the hydrolytic stability of the chloroacetyl group under physiological conditions? A:

pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4.0–7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water 50:50) at 254 nm.

Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life (t1/2t_{1/2}). The chloroacetyl group is prone to hydrolysis at pH > 6.5, forming 4-cyanobenzohydrazide and glycolic acid derivatives .

Advanced Mechanistic Studies

Q: How can the reactivity of the hydrazide moiety be investigated in nucleophilic substitution reactions? A:

  • Model Reactions : React the compound with primary amines (e.g., methylamine) in DMF at 60°C. Track substitution via 19^{19}F NMR (if using fluorinated amines) or FT-IR (disappearance of C=O stretch at ~1680 cm1^{-1}).
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the hydrazide nitrogen, predicting regioselectivity in cross-coupling reactions .

Optimizing Reaction Conditions for Scale-Up

Q: What factors should be prioritized to improve yield during large-scale synthesis? A:

  • Solvent Selection : Replace DCM with THF for easier removal under reduced pressure.
  • Catalytic Bases : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, reducing reaction time by 30–40% .
  • DOE Approach : Apply a factorial design to test variables: temperature (0–25°C), stoichiometry (1.0–1.5 eq chloroacetyl chloride), and base (triethylamine vs. pyridine). Optimal conditions often involve 1.3 eq reagent at 10°C .

Biological Activity Profiling

Q: What in vitro assays are suitable for assessing antimicrobial potential? A:

  • Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Minimum Inhibitory Concentration (MIC) values <50 µg/mL suggest promising activity.
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity (IC50 >100 µg/mL) .

Addressing Data Contradictions in Literature

Q: How should discrepancies in reported biological activity be resolved? A:

Standardize Assays : Replicate studies using identical strains, media, and incubation times.

Purity Verification : Characterize batches via HPLC to rule out impurities (e.g., unreacted 4-cyanobenzohydrazide) as confounding factors.

Structural Confirmation : Re-analyze active samples via X-ray crystallography to confirm the absence of polymorphic variations affecting bioactivity .

Comparative Reactivity with Analogues

Q: How does the 4-cyano substituent influence reactivity compared to hydroxyl or methoxy analogues? A:

  • Electron-Withdrawing Effect : The –CN group reduces electron density on the benzene ring, slowing electrophilic substitution but enhancing stability in oxidation reactions.
  • Hydrogen Bonding : Unlike –OH or –OCH3, the –CN group does not participate in H-bonding, altering solubility in polar solvents (e.g., 20% lower solubility in water vs. hydroxy analogues) .

Degradation Pathway Analysis

Q: What are the primary degradation products under accelerated storage conditions? A:

  • Thermal Degradation (40°C) : Forms 4-cyanobenzohydrazide and chloroacetic acid via cleavage of the acetyl-hydrazide bond.
  • Photolytic Degradation : UV exposure (254 nm) generates a nitrile oxide intermediate, detectable via LC-MS (m/z 181) .

Applications in Coordination Chemistry

Q: Can this compound act as a ligand for transition metals? A: Yes. The hydrazide and cyano groups chelate metals like Cu(II) and Fe(III):

  • Synthesis of Complexes : React with CuCl2 in ethanol to form a green precipitate. Characterize via UV-Vis (λmax ~650 nm) and ESR (g ~2.1).
  • Catalytic Activity : Test in oxidation reactions (e.g., cyclohexane to cyclohexanol) using TBHP as an oxidant. Turnover numbers (TON) >100 indicate catalytic potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-chloroacetyl)-4-cyanobenzohydrazide
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N'-(2-chloroacetyl)-4-cyanobenzohydrazide

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